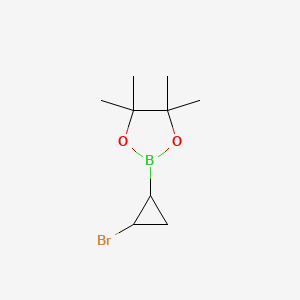![molecular formula C7H7F3O2S B11715777 [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Méthoxy-5-(trifluorométhyl)thiophène-2-yl]méthanol: est un composé chimique appartenant à la classe des dérivés du thiophène. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. La présence de groupes méthoxy et trifluorométhyle dans ce composé le rend particulièrement intéressant pour diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction :
Synthèse de Hinsberg : Cette méthode implique la condensation de dérivés de l'acide thioglycolique avec des esters α,β-acétyléniques en conditions basiques pour générer des dérivés de l'acide 3-hydroxy-2-thiophène carboxylique.
Réaction de Paal-Knorr : La condensation de composés 1,4-dicarbonylés avec du pentasulfure de phosphore (P₄S₁₀) comme agents sulfurants.
Méthodes de production industrielle : La production industrielle de dérivés du thiophène implique souvent une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus, optimisées pour le rendement et la pureté. Les conditions de réaction comprennent généralement des températures et des pressions contrôlées, ainsi que l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant l'hydrogénation ou des hydrures métalliques, convertissant le composé en dérivés thiols.
Substitution : Les réactions de substitution électrophile sont courantes, où les groupes méthoxy ou trifluorométhyle peuvent être remplacés par d'autres groupes fonctionnels en utilisant des réactifs comme les halogènes ou les agents nitrants.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Gaz hydrogène avec un catalyseur de palladium, borohydrure de sodium.
Substitution : Halogènes (chlore, brome), agents nitrants (acide nitrique).
Produits principaux :
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés thiols.
Substitution : Dérivés du thiophène halogénés ou nitrés.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme un bloc de construction dans la synthèse de dérivés du thiophène plus complexes, qui sont importants dans le développement de semi-conducteurs organiques et de diodes électroluminescentes organiques (OLED) .
Biologie : Les dérivés du thiophène ont montré un potentiel en tant qu'agents antimicrobiens et anticancéreux. La présence de groupes trifluorométhyle améliore l'activité biologique de ces composés .
Médecine : Le composé est étudié pour son utilisation potentielle en pharmacie, en particulier dans le développement de médicaments anti-inflammatoires et antihypertenseurs .
Industrie : En chimie industrielle, les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion et dans la fabrication de transistors à effet de champ organiques (OFET) .
Mécanisme d'action
Le mécanisme d'action du [3-Méthoxy-5-(trifluorométhyl)thiophène-2-yl]méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle améliore la capacité du composé à pénétrer les membranes biologiques, augmentant ainsi son efficacité. Le groupe méthoxy peut participer aux liaisons hydrogène, stabilisant l'interaction du composé avec sa cible.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents. The presence of trifluoromethyl groups enhances the biological activity of these compounds .
Medicine: The compound is being explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and antihypertensive drugs .
Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
Mécanisme D'action
The mechanism of action of [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The methoxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Composés similaires :
[3-Méthoxy-5-(trifluorométhyl)phényl]méthanol: Structure similaire mais avec un cycle phényle au lieu d'un cycle thiophène.
[3-Méthoxy-5-(trifluorométhyl)pyridin-2-yl]méthanol: Contient un cycle pyridine au lieu d'un cycle thiophène.
Unicité : La présence à la fois de groupes méthoxy et trifluorométhyle dans le cycle thiophène rend le [3-Méthoxy-5-(trifluorométhyl)thiophène-2-yl]méthanol unique. Cette combinaison améliore sa stabilité chimique et son activité biologique par rapport à des composés similaires avec des structures cycliques différentes.
Propriétés
Formule moléculaire |
C7H7F3O2S |
|---|---|
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
[3-methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C7H7F3O2S/c1-12-4-2-6(7(8,9)10)13-5(4)3-11/h2,11H,3H2,1H3 |
Clé InChI |
NWOPKUIZYBCNIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(SC(=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
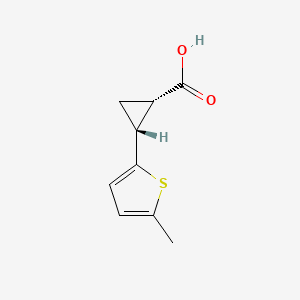
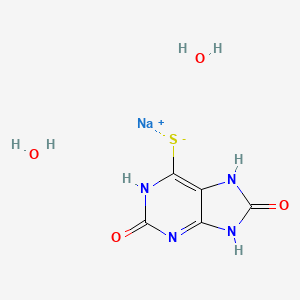
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
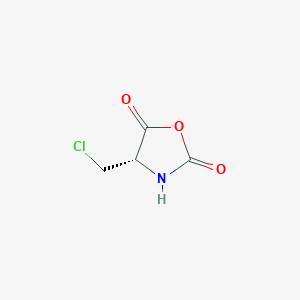
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
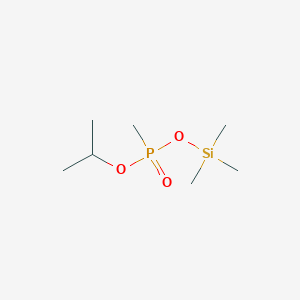
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
